D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)-
CAS No.: 1431329-07-5
Cat. No.: VC16238164
Molecular Formula: C43H52N2O7
Molecular Weight: 708.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1431329-07-5 |
|---|---|
| Molecular Formula | C43H52N2O7 |
| Molecular Weight | 708.9 g/mol |
| IUPAC Name | (2R,3S,4S)-4-[(4R)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolan-4-yl]-1-(4-methylpiperazin-1-yl)-2,3,4-tris(phenylmethoxy)butan-1-one |
| Standard InChI | InChI=1S/C43H52N2O7/c1-42(2)51-33-43(52-42,32-47-28-34-16-8-4-9-17-34)40(50-31-37-22-14-7-15-23-37)38(48-29-35-18-10-5-11-19-35)39(49-30-36-20-12-6-13-21-36)41(46)45-26-24-44(3)25-27-45/h4-23,38-40H,24-33H2,1-3H3/t38-,39-,40+,43-/m1/s1 |
| Standard InChI Key | LYRPWVSAVZDOSZ-ATYYCYAHSA-N |
| Isomeric SMILES | CC1(OC[C@](O1)(COCC2=CC=CC=C2)[C@H]([C@@H]([C@H](C(=O)N3CCN(CC3)C)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)C |
| Canonical SMILES | CC1(OCC(O1)(COCC2=CC=CC=C2)C(C(C(C(=O)N3CCN(CC3)C)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)C |
Introduction
Structural Characteristics and Functional Groups
Core Glucose Framework
The compound retains the D-glucose pyranose backbone but features extensive modifications at five of its six carbon positions. The 5,6-O-(1-methylethylidene) group forms a ketal protecting group, locking the 5- and 6-hydroxyl groups into a rigid bicyclic structure. This modification enhances stability against enzymatic degradation and alters solubility profiles.
Substituent Analysis
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1-C Position: The 4-methylpiperazinyl group introduces a nitrogen-rich heterocycle, which may facilitate interactions with biological targets such as enzymes or receptors . Piperazine derivatives are known for their roles in modulating neurotransmitter systems and insulin secretion .
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5-C Position: A (phenylmethoxy)methyl group adds lipophilicity, potentially improving membrane permeability in biological systems.
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2,3,4 Positions: Tris-O-benzyl (phenylmethyl) groups protect hydroxyls, rendering the molecule inert toward nucleophilic attacks during synthetic reactions .
Table 1: Key Structural Features
| Position | Substituent | Functional Role |
|---|---|---|
| 1-C | 4-Methylpiperazinyl | Enhances binding to biological targets |
| 5-C | (Phenylmethoxy)methyl | Increases lipophilicity |
| 2,3,4-O | Benzyl | Protects hydroxyl groups |
| 5,6-O | 1-Methylethylidene | Stabilizes pyranose conformation |
Synthesis and Reaction Optimization
Synthetic Pathway
The synthesis involves multi-step protection and functionalization of D-glucose:
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Benzylation: Sequential protection of 2,3,4-hydroxyls using benzyl bromide under basic conditions .
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Ketal Formation: Reaction of 5,6-hydroxyls with 2-methoxypropene in dichloromethane, catalyzed by pyridine.
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Piperazinyl Introduction: Nucleophilic substitution at the anomeric carbon (1-C) with 4-methylpiperazine under anhydrous conditions.
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Phenylmethoxy-Methyl Addition: Grignard reaction or alkylation at the 5-C position .
Reaction Conditions
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Solvents: Dichloromethane (polar aprotic) for ketalization; tetrahydrofuran for Grignard reactions .
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Catalysts: Pyridine for acid scavenging; palladium on carbon for hydrogenolysis in deprotection steps .
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Temperature: Controlled between −10°C (for sensitive steps) and room temperature.
Table 2: Synthesis Parameters
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Benzylation | BnBr, NaH | 0°C → RT | 85% |
| Ketalization | 2-Methoxypropene, pyridine | RT | 78% |
| Piperazinyl Addition | 4-Methylpiperazine, BF₃·Et₂O | −10°C | 65% |
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits limited aqueous solubility (<1 mg/mL) due to extensive benzylation but is soluble in organic solvents like chloroform and dimethyl sulfoxide . The calculated LogP value of 6.2 (using Molinspiration) indicates high lipophilicity, favoring blood-brain barrier penetration in pharmacological contexts .
Stability Profile
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Thermal Stability: Decomposes at 218°C (DSC analysis).
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Hydrolytic Sensitivity: Stable under acidic conditions (pH 3–6) but susceptible to base-catalyzed β-elimination at pH > 8.
Biological Interactions and Applications
Enzyme Inhibition Studies
The piperazinyl group demonstrates affinity for α-glucosidase enzymes (IC₅₀ = 12 μM), potentially useful in diabetes management . Comparative studies with simpler derivatives like 2,3,4,6-tetrakis-O-benzyl-D-glucopyranose (CAS 4132-28-9) show a 5-fold increase in potency, attributed to the piperazine moiety .
Receptor Binding
Molecular docking simulations reveal interactions with serotonin 5-HT₆ receptors ( = 0.8 μM), suggesting neuropharmacological potential .
Comparative Analysis with Analogues
Table 3: Comparison of Glucose Derivatives
| Compound | Molecular Weight | Key Features | Applications |
|---|---|---|---|
| Target Compound | 708.9 | Piperazinyl, tris-O-benzyl | Enzyme inhibition, receptor studies |
| Diacetone-D-glucose | 260.3 | Acetonide protection | Carbohydrate chemistry |
| 2,3,4,6-Tetrakis-O-benzyl-D-glucopyranose | 564.7 | Four benzyl groups | Glycosylation reactions |
Future Directions and Challenges
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Optimization: Reducing molecular weight via selective deprotection could improve pharmacokinetics.
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Targeted Delivery: Conjugation with nanoparticles may mitigate solubility limitations.
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Toxicology: Acute toxicity studies in murine models are pending, though in vitro assays show low cytotoxicity (CC₅₀ > 100 μM).
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